Cas no 895007-24-6 (5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

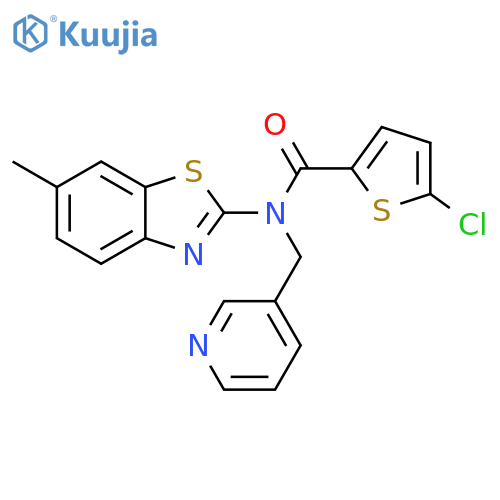

895007-24-6 structure

商品名:5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide

- 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 2-Thiophenecarboxamide, 5-chloro-N-(6-methyl-2-benzothiazolyl)-N-(3-pyridinylmethyl)-

- 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

- AKOS002067455

- F2515-0041

- 5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 895007-24-6

-

- インチ: 1S/C19H14ClN3OS2/c1-12-4-5-14-16(9-12)26-19(22-14)23(11-13-3-2-8-21-10-13)18(24)15-6-7-17(20)25-15/h2-10H,11H2,1H3

- InChIKey: FKENSMUIMBINQH-UHFFFAOYSA-N

- ほほえんだ: C1(C(N(C2=NC3=CC=C(C)C=C3S2)CC2=CC=CN=C2)=O)SC(Cl)=CC=1

計算された属性

- せいみつぶんしりょう: 399.0266821g/mol

- どういたいしつりょう: 399.0266821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- 密度みつど: 1.452±0.06 g/cm3(Predicted)

- ふってん: 589.6±60.0 °C(Predicted)

- 酸性度係数(pKa): 4.40±0.12(Predicted)

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2515-0041-3mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-20mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-10mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-1mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-2mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-5mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-50mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-75mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-100mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2515-0041-15mg |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide |

895007-24-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

895007-24-6 (5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量